N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt
Description
This compound is a sulfated, glycine-conjugated bile acid derivative characterized by a 24-oxo group and a sulfation at the 3β position of the cholestane backbone. Bile acid derivatives are critical for lipid digestion, cholesterol homeostasis, and signaling through receptors such as FXR and TGR5 . The disodium salt form enhances water solubility, facilitating its metabolic and excretory roles. Notably, the 3β-sulfooxy group distinguishes it from more common 3α-sulfated isomers (e.g., sulfoglycolithocholic acid) .
Properties
Molecular Formula |
C26H39NNa2O7S |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
disodium;2-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H41NO7S.2Na/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3;;/h5,16,18-22H,4,6-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33);;/q;2*+1/p-2/t16-,18+,19+,20-,21+,22+,25+,26-;;/m1../s1 |
InChI Key |
HWYYBUYSTQVDPS-ALFUYMMOSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt typically involves multiple steps, starting from a suitable cholestene derivative. The key steps include:
Oxidation: Introduction of the oxo group at the 24th position.
Sulfonation: Addition of the sulfooxy group at the 3rd position.
Glycine Conjugation: Attachment of glycine to the 24th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of steroid derivatives.
Biology: Investigated for its role in cellular processes and as a potential biomarker.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structure.
Industry: Utilized in the development of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt involves its interaction with specific molecular targets and pathways. The sulfooxy group plays a crucial role in its biological activity, potentially affecting enzyme function and cellular signaling pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The table below highlights structural differences between the target compound and analogous bile acid derivatives:
Functional Implications
Sulfation Position (3α vs. 3β)
- 3α-Sulfated Derivatives (e.g., sulfoglycolithocholic acid): Predominant in human bile, these isomers enhance solubility for renal excretion and reduce intestinal reabsorption .
- 3β-Sulfated Target Compound : Rarely reported; β-orientation may alter receptor binding (e.g., reduced affinity for FXR) or toxicity profiles due to steric hindrance .
Conjugation Type
- Glycine vs. Taurine : Glycine conjugates (e.g., target compound) are less polar than taurine conjugates (e.g., taurolithocholic acid sulfate), affecting micelle formation and hepatic uptake .
Hydroxylation and Oxidation
Metabolic Pathways
Biological Activity
N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt is a complex organic compound with significant biological activity. It is derived from alpha-hyodeoxycholic acid, which is isolated from pig bile, and has been studied for its potential therapeutic applications, particularly in oncology due to its anti-tumor properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H39NNa2O7S |
| Molecular Weight | 555.63 g/mol |
| CAS Number | 89238-67-5 |
| Structure | Chemical Structure |
The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. The sulfooxy group is believed to play a crucial role in modulating enzyme functions and cellular signaling pathways, which are essential for various physiological processes.
Anti-Tumor Activity
Research has indicated that this compound exhibits anti-tumor properties. It has been shown to inhibit the proliferation of cancer cells in vitro, suggesting potential applications in cancer therapy. The mechanism behind this activity may involve apoptosis induction and cell cycle arrest in tumor cells.
Cellular Processes
Studies have explored the role of this compound in cellular processes such as:
- Cell Growth Regulation : The compound may influence growth factor signaling pathways, thereby affecting cell proliferation.
- Inflammation Modulation : Its interaction with inflammatory pathways suggests potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- In Vitro Studies : A study demonstrated that treatment with this compound led to a significant reduction in the viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent cytotoxicity at micromolar concentrations.
- Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor size in xenograft models, supporting its potential as an effective therapeutic agent.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound exhibits a favorable safety profile with no significant adverse effects observed at therapeutic doses. Further studies are necessary to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
